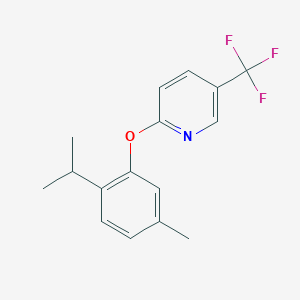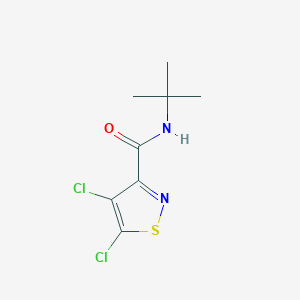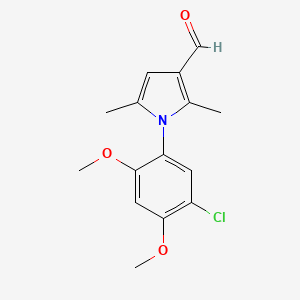
2-(2-isopropyl-5-methylphenoxy)-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-isopropyl-5-methylphenoxy)-5-(trifluoromethyl)pyridine, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK) and has been extensively studied for its potential therapeutic applications in various diseases. In
Mecanismo De Acción
2-(2-isopropyl-5-methylphenoxy)-5-(trifluoromethyl)pyridine binds to the active site of BTK and inhibits its activity, thereby blocking B-cell receptor signaling and downstream pathways. This leads to the inhibition of B-cell activation, proliferation, and survival, which is critical in the pathogenesis of B-cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects:
In preclinical studies, 2-(2-isopropyl-5-methylphenoxy)-5-(trifluoromethyl)pyridine has been shown to have potent anti-tumor activity in B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. It has also been shown to have anti-inflammatory effects in various animal models of autoimmune diseases, including rheumatoid arthritis and lupus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-isopropyl-5-methylphenoxy)-5-(trifluoromethyl)pyridine has several advantages as a research tool, including its potency, selectivity, and favorable pharmacokinetic properties. However, it also has some limitations, including its potential off-target effects and the need for further optimization to improve its efficacy and safety.
Direcciones Futuras
There are several future directions for the development of 2-(2-isopropyl-5-methylphenoxy)-5-(trifluoromethyl)pyridine and related compounds. These include the optimization of its pharmacokinetic properties, the identification of biomarkers for patient selection, and the development of combination therapies with other targeted agents. Furthermore, 2-(2-isopropyl-5-methylphenoxy)-5-(trifluoromethyl)pyridine may have potential applications in other diseases beyond B-cell malignancies and autoimmune diseases, such as solid tumors and viral infections.
In conclusion, 2-(2-isopropyl-5-methylphenoxy)-5-(trifluoromethyl)pyridine is a promising small molecule inhibitor with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
2-(2-isopropyl-5-methylphenoxy)-5-(trifluoromethyl)pyridine is synthesized through a multi-step process involving the reaction of 2-isopropyl-5-methylphenol with 2,3,5,6-tetrafluoropyridine, followed by the reaction of the resulting intermediate with trifluoromethyl iodide. The final product is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
2-(2-isopropyl-5-methylphenoxy)-5-(trifluoromethyl)pyridine has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. It has been shown to inhibit BTK, a key enzyme involved in B-cell receptor signaling, which plays a crucial role in the pathogenesis of these diseases.
Propiedades
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c1-10(2)13-6-4-11(3)8-14(13)21-15-7-5-12(9-20-15)16(17,18)19/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTGEGKBUIBWKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5741297.png)

![1-[(3,4-dimethylphenoxy)acetyl]azepane](/img/structure/B5741305.png)

![N-1,3-benzodioxol-5-yl-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5741311.png)

![N-(2,6-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5741323.png)

![1-(4-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5741333.png)


![1-(2-chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5741368.png)

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5741387.png)